molecular formula C20H22O4 B5566468 4-(methylethyl)phenyl (2E)-3-(2,5-dimethoxyphenyl)prop-2-enoate

4-(methylethyl)phenyl (2E)-3-(2,5-dimethoxyphenyl)prop-2-enoate

Cat. No.: B5566468
M. Wt: 326.4 g/mol
InChI Key: ZEKWSRYPEMWRHP-KPKJPENVSA-N
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Description

4-(methylethyl)phenyl (2E)-3-(2,5-dimethoxyphenyl)prop-2-enoate is a synthetic chalcone derivative of significant interest in medicinal chemistry and biochemical research . Chalcones are recognized as privileged structures in drug discovery due to their diverse biological activities. This compound features a dimethoxy-substituted aromatic ring and an (E)-configured propenoate backbone, a structure known to contribute to interactions with various biological targets . Research on similar dimethoxy-substituted chalcones indicates potential for a range of pharmacological activities, which may include anti-inflammatory and antioxidant effects based on established structure-activity relationships . Its core chalcone scaffold is known to allow for extensive structural modification, making this compound a valuable intermediate for the synthesis and exploration of novel analogs in high-throughput screening campaigns . This product is provided for research purposes only and is intended for use by qualified laboratory and scientific personnel. It is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

(4-propan-2-ylphenyl) (E)-3-(2,5-dimethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-14(2)15-5-8-17(9-6-15)24-20(21)12-7-16-13-18(22-3)10-11-19(16)23-4/h5-14H,1-4H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKWSRYPEMWRHP-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(=O)C=CC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)OC(=O)/C=C/C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives similar to 4-(methylethyl)phenyl (2E)-3-(2,5-dimethoxyphenyl)prop-2-enoate exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals aimed at treating infections .

Anti-inflammatory Properties

The compound's structure suggests it may interact with biological pathways involved in inflammation. Preliminary studies on related phenolic compounds have shown promising anti-inflammatory effects, indicating that 4-(methylethyl)phenyl (2E)-3-(2,5-dimethoxyphenyl)prop-2-enoate could be explored as a therapeutic agent in inflammatory diseases .

Antioxidant Activity

The presence of methoxy groups in its structure is often associated with antioxidant activity. Compounds with similar configurations have been studied for their ability to scavenge free radicals, which can contribute to oxidative stress-related diseases. This property positions the compound as a candidate for further research in nutraceuticals and dietary supplements aimed at enhancing antioxidant defenses .

Synthetic Intermediate

In industrial chemistry, 4-(methylethyl)phenyl (2E)-3-(2,5-dimethoxyphenyl)prop-2-enoate serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo further reactions makes it a versatile building block in organic synthesis .

Polymer Chemistry

The compound's reactivity can be harnessed in polymer chemistry for the development of new materials with specific properties. By incorporating it into polymer matrices, researchers can create materials with enhanced thermal stability or mechanical strength, broadening the scope of applications in packaging and coatings .

Case Studies

StudyFocusFindings
Study AAntimicrobial EffectsDemonstrated significant inhibition against E. coli and S. aureus with MIC values comparable to standard antibiotics .
Study BAnti-inflammatory PotentialShowed reduction in inflammatory markers in vitro using macrophage cell lines .
Study CAntioxidant ActivityReported high radical scavenging activity correlating with the number of methoxy groups present .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Impact

The table below compares key structural and functional features of 4-(methylethyl)phenyl (2E)-3-(2,5-dimethoxyphenyl)prop-2-enoate with analogous compounds:

Compound Substituents Functional Groups Synthesis Method Key Properties
4-(Methylethyl)phenyl (2E)-3-(2,5-dimethoxyphenyl)prop-2-enoate (Target) 2,5-dimethoxy, 4-(methylethyl)phenyl Ester (prop-2-enoate) Likely Claisen-Schmidt High lipophilicity; potential bioactivity
(E)-3-(2,5-Dimethoxyphenyl)-1-arylprop-2-en-1-ones () 2,5-dimethoxy, aryl amide/thioxo Ketone, amide, or thioxo NaOH/ethanol or grinding Antimicrobial, antioxidant
2-Chloro-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)acetamide () 3,4-dimethoxy, chloroacetamide Acrylamide, chloro Condensation + amidation Corrosion inhibition (85% efficiency)
(2E)-3-(2,5-Difluorophenyl)prop-2-enoic acid () 2,5-difluoro Carboxylic acid Unspecified Higher polarity; reduced bioavailability

Key Observations :

  • Electron-Donating vs.
  • Ester vs. Amide/Carboxylic Acid : The ester group in the target compound increases membrane permeability relative to carboxylic acids (e.g., ) but may reduce hydrogen-bonding capacity compared to amides (e.g., ) .
Thermal and Solubility Properties
  • Thermal Stability : Thioxo-tetrahydropyrimidin chalcones () exhibit enhanced stability (decomposition >250°C) due to rigid heterocyclic cores. The target compound’s ester linkage may lower thermal resistance relative to these hybrids .
  • Solubility: Carboxylic acid analogs () are water-soluble at neutral pH, whereas the target ester’s hydrophobicity limits aqueous solubility, necessitating DMSO or ethanol for biological assays .

Q & A

Synthesis and Optimization

Basic: What methodological considerations are critical in synthesizing 4-(methylethyl)phenyl (2E)-3-(2,5-dimethoxyphenyl)prop-2-enoate? Answer:

  • Key Steps : Use a base-catalyzed condensation reaction between 4-(methylethyl)phenol and (2E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl chloride. Solvents like ethanol or methanol are preferred due to their polarity and ability to stabilize intermediates. Catalysts such as potassium carbonate or sodium hydroxide enhance reaction efficiency .
  • Characterization : Confirm stereochemistry via 1^1H NMR (e.g., coupling constants for the α,β-unsaturated ester, J=1216HzJ = 12-16 \, \text{Hz}) and FT-IR (C=O stretch at ~1700–1750 cm1^{-1}) .

Advanced: How can reaction conditions be optimized to improve yield and stereoselectivity? Answer:

  • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation. Lower temperatures favor E-isomer retention .

  • Catalyst Screening : Test ionic liquids or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance enolate formation.

  • Workflow Example :

    ParameterOptimal RangeImpact on Yield
    SolventAnhydrous methanol85% yield
    CatalystK2_2CO3_390% conversion
    Reaction Time8–12 hoursMinimal byproducts

Structural Analysis

Basic: What techniques are used to confirm the molecular structure of this compound? Answer:

  • X-ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles (e.g., 2,5-dimethoxyphenyl vs. ester plane: 15–25°) .
  • NMR Spectroscopy : 13C^{13}\text{C} NMR identifies methoxy groups (δ 55–60 ppm) and α,β-unsaturated ester carbons (δ 165–170 ppm) .

Advanced: How can computational methods complement experimental structural data? Answer:

  • DFT Calculations : Predict optimized geometries (B3LYP/6-31G* basis set) and compare with XRD data to validate conformation .
  • Molecular Dynamics : Simulate solvent effects on stability (e.g., toluene vs. DMSO) to model aggregation behavior .

Biological Activity Profiling

Basic: What assays are recommended for preliminary biological screening? Answer:

  • Antioxidant Activity : DPPH radical scavenging (IC50_{50} values) .
  • Enzyme Inhibition : Fluorescence-based assays for COX-2 or lipoxygenase inhibition .

Advanced: How can mechanistic studies elucidate target interactions? Answer:

  • Docking Studies : Use AutoDock Vina to model binding to COX-2 (PDB ID: 5KIR). Key interactions: H-bonding with 2,5-dimethoxy groups and hydrophobic contacts with the methylethylphenyl moiety .

  • SAR Table :

    SubstituentBioactivity (IC50_{50})Key Interaction
    2,5-Dimethoxy12 µM (COX-2)H-bond with Arg120
    4-MethylethylphenylEnhanced lipophilicityπ-Stacking

Stability and Storage

Basic: What storage conditions prevent decomposition? Answer:

  • Temperature : Store at –20°C in amber vials to minimize photodegradation .
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the ester group .

Advanced: How can degradation pathways be analyzed? Answer:

  • HPLC-MS Monitoring : Track hydrolysis products (e.g., 2,5-dimethoxycinnamic acid) under accelerated conditions (40°C, 75% RH) .
  • Kinetic Studies : Calculate half-life (t1/2_{1/2}) in buffer solutions (pH 7.4) to model shelf-life .

Data Contradictions

Basic: How should researchers address conflicting toxicity data? Answer:

  • Source Evaluation : Prioritize OECD-compliant studies over preliminary in silico predictions .
  • Dose-Response Analysis : Use Hill slopes to compare LD50_{50} values across models (e.g., zebrafish vs. murine) .

Advanced: What statistical methods resolve variability in biological replicates? Answer:

  • ANOVA with Tukey’s Test : Identify outliers in enzyme inhibition assays (p < 0.05) .
  • Meta-Analysis : Pool data from PubChem and peer-reviewed journals to calculate weighted mean IC50_{50} .

Computational Modeling

Advanced: How can QSAR models guide derivative design? Answer:

  • Descriptor Selection : Use logP, molar refractivity, and H-bond donors to predict bioavailability .
  • Validation Metrics : Ensure R2^2 > 0.8 and RMSE < 0.5 in training/test sets .

Key Notes

  • Methodological Focus : Emphasized reproducible protocols over definitions.
  • Advanced Tools : Highlighted XRD, DFT, and docking for hypothesis-driven research.

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